

Spectroscopic data interpretation for 1,4-Dichlorobutene (NMR, IR, MS)

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Compound of Interest

Compound Name: 1,4-Dichlorobutene

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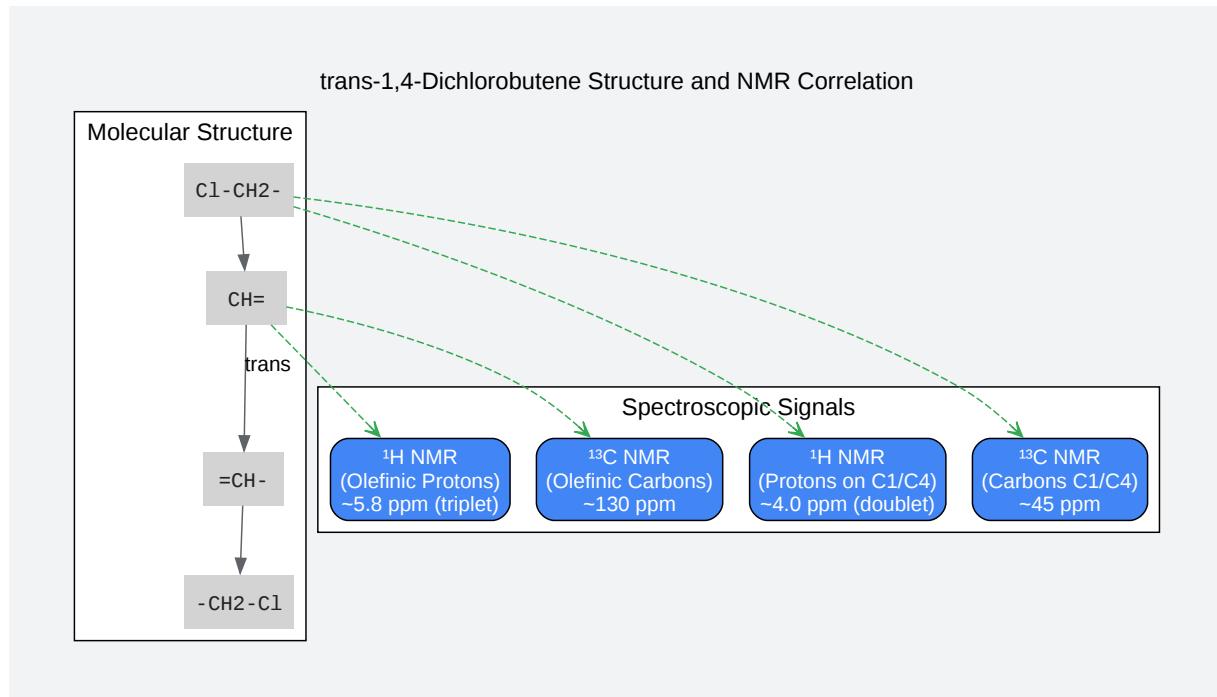
Spectroscopic Profile of 1,4-Dichlorobutene: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **1,4-dichlorobutene** is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive interpretation of the spectroscopic data, detailed experimental protocols, and visual representations of molecular structures and fragmentation pathways.

This technical document focuses on the spectroscopic characteristics of the trans isomer of **1,4-dichlorobutene**, a significant intermediate in industrial synthesis, notably in the production of chloroprene.^[1] A thorough understanding of its spectral properties is crucial for quality control, reaction monitoring, and impurity profiling.

Molecular Structure and Spectroscopic Correlation

The structure of trans-**1,4-dichlorobutene**, with its symmetrically substituted double bond, gives rise to a distinct spectroscopic fingerprint. The following diagram illustrates the key correlations between the molecule's atoms and their expected spectroscopic signals.



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Caption: Correlation of atoms in **trans-1,4-dichlorobutene** to their NMR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **1,4-dichlorobutene**. Due to the molecule's symmetry, the two CH₂ groups are chemically equivalent, as are the two CH groups of the double bond.

¹H NMR Data

The proton NMR spectrum of trans-**1,4-dichlorobutene** is characterized by two main signals.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~5.8	Triplet	Olefinic protons (-CH=CH-)
~4.0	Doublet	Methylene protons (-CH ₂ Cl)

Table 1: ¹H NMR Spectroscopic Data for trans-**1,4-Dichlorobutene**.

¹³C NMR Data

The carbon-13 NMR spectrum shows two distinct peaks corresponding to the two types of carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~130	Olefinic carbons (-CH=CH-)
~45	Methylene carbons (-CH ₂ Cl)

Table 2: ¹³C NMR Spectroscopic Data for trans-**1,4-Dichlorobutene**.

Infrared (IR) Spectroscopy

The IR spectrum of **1,4-dichlorobutene** reveals the presence of its key functional groups. The data presented here is for the trans isomer.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3020	C-H stretch	Alkene (=C-H)
~1650	C=C stretch	Alkene (C=C)
~970	C-H bend (out-of-plane)	trans-Alkene
~750	C-Cl stretch	Alkyl Halide (C-Cl)

Table 3: Key IR Absorption Frequencies for **trans-1,4-Dichlorobutene**.

Mass Spectrometry (MS)

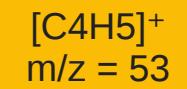
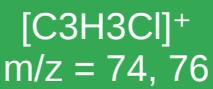
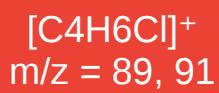
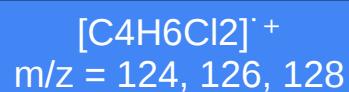
Mass spectrometry of **1,4-dichlorobutene** provides information on its molecular weight and fragmentation pattern. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

m/z	Relative Intensity	Assignment
124, 126, 128	Moderate	$[M]^+$, Molecular ion with $^{35}\text{Cl}_2$ and $^{35}\text{Cl}^{37}\text{Cl}$ isotopes
89, 91	High	$[\text{M}-\text{Cl}]^+$, Loss of a chlorine atom
75	High	$[\text{C}_4\text{H}_6\text{Cl}]^+$ fragment
53	High	$[\text{C}_4\text{H}_5]^+$, Butadienyl cation

Table 4: Mass Spectrometry Data for **1,4-Dichlorobutene**.[\[2\]](#)

The fragmentation of **1,4-dichlorobutene** upon electron ionization is a logical process governed by the stability of the resulting ions. The initial event is the formation of the molecular ion, which then undergoes fragmentation, primarily through the loss of a chlorine atom.

Mass Spectrometry Fragmentation of 1,4-Dichlorobutene

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Caption: Proposed fragmentation pathway for **1,4-dichlorobutene** in Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like **1,4-dichlorobutene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **1,4-dichlorobutene** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added.[3]
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. The magnetic field is shimmed to ensure homogeneity.[4]
- Data Acquisition: For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.[5]

- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a neat liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[6][7]
- Instrument Setup: A background spectrum of the clean salt plates or ATR crystal is recorded. The spectral range is typically set from 4000 to 400 cm^{-1} .[8]
- Data Acquisition: The sample is placed in the IR beam path, and the interferogram is recorded. Multiple scans are often averaged to improve the signal-to-noise ratio.[8]
- Data Processing: The interferogram is Fourier-transformed to produce the IR spectrum, which is then ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **1,4-dichlorobutene** is prepared in a volatile solvent (e.g., dichloromethane or methanol).
- Instrument Setup:
 - Gas Chromatograph (GC): A capillary column (e.g., with a 5% phenyl methylpolysiloxane stationary phase) is installed. The injector and transfer line temperatures are set appropriately (e.g., 250 °C). A temperature program for the oven is established to separate the components of the sample.[9]
 - Mass Spectrometer (MS): The ion source is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer is set to scan a relevant mass range (e.g., m/z 35-200).
- Data Acquisition: A small volume of the sample is injected into the GC. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected.[10]

- Data Processing: The resulting chromatogram shows the separation of compounds over time. The mass spectrum for each chromatographic peak is recorded and can be compared to spectral libraries for identification. The fragmentation pattern is analyzed to confirm the structure.

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